molecular formula C15H14O4 B563808 4-Benzyloxy-3-hydroxyphenylacetic acid CAS No. 28988-68-3

4-Benzyloxy-3-hydroxyphenylacetic acid

Cat. No.: B563808
CAS No.: 28988-68-3
M. Wt: 258.273
InChI Key: CLBBKCKVVIGYBT-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-hydroxyphenylacetic acid is an aromatic phenyl acetic acid . It has a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is used in proteomics research applications .


Synthesis Analysis

The synthesis of this compound involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . It can also be synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Microbial Degradation of Aromatic Amines : 4-Hydroxyphenylacetic acid 3-hydroxylase, a key enzyme in the microbial degradation of phenylalanine, tyrosine, and many aromatic amines, was studied in Pseudomonas putida. This enzyme plays a crucial role in the breakdown of these compounds, indicating potential applications in bioremediation or industrial processes involving aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).

  • Defense Chemicals in Cereals : Hydroxamic acids, which include 4-hydroxy-1,4-benzoxazin-3-ones, are significant in plant defense. They play a major role in defending cereal crops against various pests and diseases, suggesting that understanding their properties could aid in developing more resilient crop varieties (Niemeyer, 1988).

  • Metabolic Function in Pseudomonas Acidovorans : 4-Hydroxyphenylacetate 1-hydroxylase, involved in the metabolism of 4-hydroxyphenylacetate (a related compound) in Pseudomonas acidovorans, has been studied for its metabolic functions. These insights could be relevant for applications in microbial metabolism or biotechnology (Hareland et al., 1975).

  • Polybenzoxazine Synthesis : Phloretic acid, closely related to 4-benzyloxy-3-hydroxyphenylacetic acid, has been explored for its use in polybenzoxazine synthesis. This indicates potential applications in the creation of novel polymeric materials with unique properties (Trejo-Machin et al., 2017).

  • Molecular Characterization in E. coli : The molecular characterization of 4-hydroxyphenylacetate 3-hydroxylase in Escherichia coli has been examined, which is essential for understanding the role of this enzyme in microbial pathways and its potential biotechnological applications (Prieto & García, 1994).

  • Optical Activity in Synthesis : Research into the synthesis of optically active 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones, starting from substances like L-(S)-malic acid, demonstrates potential applications in the field of chirality and pharmaceuticals (Cammas et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBBKCKVVIGYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652467
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28988-68-3
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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